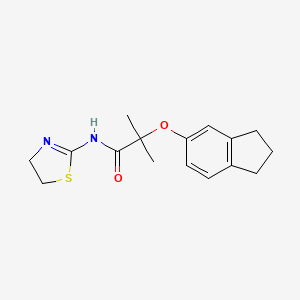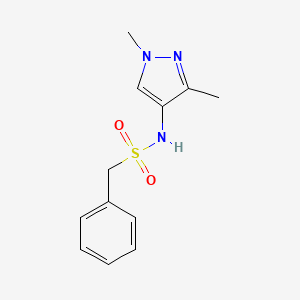
N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related pyrazole compounds involves the reaction of vinyl phenyl sulfone and other derivatives with diphenyldiazomethane, leading to the formation of diphenyl-3H-pyrazoles through a process involving dehydrosulfonation and further conversion into substituted pyrazoles (Vasin et al., 2015). This method showcases the chemical flexibility and the pivotal role of sulfonyl groups in crafting the pyrazole backbone.
Molecular Structure Analysis
The structure of "N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide" is characterized by its unique pyrazole core, which is integral to its chemical behavior and properties. The molecular conformations, primarily influenced by the arrangement of substituents, dictate the compound's reactivity and interactions. Although specific studies on this compound's molecular structure were not identified, related research on pyrazole derivatives provides insights into the structural aspects crucial for their chemical and physical properties (Sagar et al., 2017).
Chemical Reactions and Properties
Pyrazole compounds, including those similar to the target molecule, undergo various chemical reactions, such as 1,3-dipolar cycloadditions, leading to the formation of substituted pyrazoles. These reactions are pivotal for modifying the compound's structure and enhancing its reactivity and potential applications (Zhu et al., 2011). The ability to engage in diverse chemical transformations underscores the compound's versatility in synthetic chemistry.
Physical Properties Analysis
While specific studies detailing the physical properties of "N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide" were not found, the physical characteristics of pyrazole compounds generally include their melting points, solubility, and stability. These properties are crucial for determining the compound's applicability in various solvents and conditions, affecting its utility in chemical synthesis and applications.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, akin to the compound of interest, are significantly influenced by their molecular structure. The presence of sulfonyl and phenyl groups contributes to their reactivity, enabling a wide range of chemical reactions. The compound's reactivity towards cycloaddition reactions, its ability to form complexes with metals, and its potential as a ligand in coordination chemistry are notable (Elhamifar et al., 2018). These chemical properties highlight the compound's significance in research and potential industrial applications.
Applications De Recherche Scientifique
Antioxidant Activity
Research has shown that derivatives of N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide, such as 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, exhibit significant antioxidant activity. Compounds with methoxy substituents on the aromatic ring displayed greater antioxidant activity compared to other substituents, suggesting potential for therapeutic applications related to oxidative stress (Lavanya, Padmavathi, & Padmaja, 2014).
Antimicrobial and Antitumor Activities
Newly synthesized pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have demonstrated promising antimicrobial activities, with some derivatives exceeding the activity of reference drugs against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Enzyme Inhibitory Effects
Pyrazoline benzensulfonamides have been synthesized and evaluated as inhibitors for carbonic anhydrase and acetylcholinesterase enzymes, showing significant inhibitory potency. These compounds, with their low cytotoxicity, are considered good candidates for developing novel enzyme inhibitors (Ozmen Ozgun et al., 2019).
Coordination Chemistry
Polypyrazolylmethanes, including derivatives of N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide, have been utilized as ligands in coordination chemistry, expanding the applications of these compounds in the development of new materials and catalytic systems (Byers et al., 1992).
Propriétés
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10-12(8-15(2)13-10)14-18(16,17)9-11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDGELKRBJJENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NS(=O)(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)
![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)
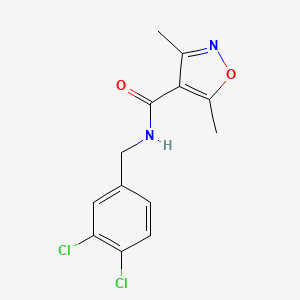

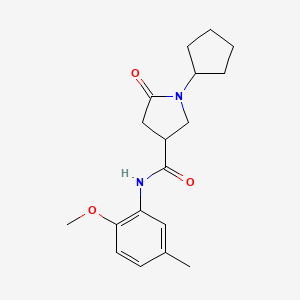
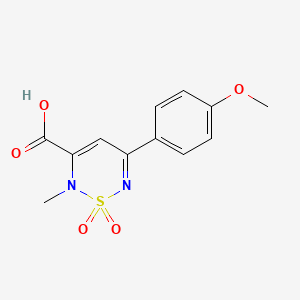
![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)
![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)
![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)
![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)
